1-Isopropyl-3-methyl-5-phenyl-1H-1,2,4-triazole
Description
1-Isopropyl-3-methyl-5-phenyl-1H-1,2,4-triazole is a substituted triazole derivative characterized by a 1,2,4-triazole core with three distinct substituents: an isopropyl group at position 1, a methyl group at position 3, and a phenyl ring at position 3.
Properties
Molecular Formula |
C12H15N3 |
|---|---|
Molecular Weight |
201.27 g/mol |
IUPAC Name |
3-methyl-5-phenyl-1-propan-2-yl-1,2,4-triazole |
InChI |
InChI=1S/C12H15N3/c1-9(2)15-12(13-10(3)14-15)11-7-5-4-6-8-11/h4-9H,1-3H3 |
InChI Key |
SHTKADRYSXKBDY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=N1)C2=CC=CC=C2)C(C)C |
Origin of Product |
United States |
Preparation Methods
Classical Synthetic Routes
The classical synthesis of 1,2,4-triazole derivatives, including this compound, generally involves the cyclization of hydrazine derivatives with appropriate carbonyl compounds or their equivalents. Key steps include:
- Condensation of hydrazines with substituted acyl hydrazides or esters to form the triazole ring.
- Alkylation or substitution reactions to introduce the isopropyl and methyl groups at nitrogen and carbon positions, respectively.
- Aromatic substitution or coupling to install the phenyl group at position 5.
This approach is supported by literature describing the synthesis of related methyl 5-isopropyl-1-phenyl-1H-1,2,4-triazole-3-carboxylate derivatives, which share structural similarities and synthetic intermediates with the target compound.
Modern Synthetic Techniques
Recent advances in triazole synthesis have leveraged:
- Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) for regioselective formation of 1,2,3-triazoles, which can be adapted for 1,2,4-triazoles under specific conditions.
- Use of β-carbonyl phosphonates and azides under mild conditions to form multisubstituted triazoles with high regioselectivity and yield.
- Grignard reagent-mediated substitutions for selective functionalization of brominated triazole precursors, enabling introduction of isopropyl groups via isopropylmagnesium chloride.
Specific Preparation Method from Patent Literature
A detailed preparation method relevant to 1-substituted triazoles, which can be adapted for this compound, involves:
- Starting from 1-substituted-4,5-dibromo-1H-1,2,3-triazole derivatives.
- Reaction with isopropylmagnesium chloride (Grignard reagent) to selectively substitute bromine atoms and introduce the isopropyl group.
- Subsequent methylation using methyl iodide in the presence of inorganic or organic bases to install the methyl group.
- Purification by crystallization and solvent extraction steps to isolate the pure triazole compound.
This method is noted for its high yield, operational simplicity, and suitability for scale-up, overcoming limitations of earlier methods that used expensive or hazardous reagents like propiolic acid esters and sodium azide.
Comparative Data Table of Preparation Methods
| Method Type | Key Reagents | Reaction Conditions | Advantages | Disadvantages | Yield Range |
|---|---|---|---|---|---|
| Classical Condensation | Hydrazines, acyl hydrazides | Reflux in ethanol or similar solvents | Simple, well-established | Longer reaction times, moderate yields | 50-70% |
| CuAAC Cycloaddition | Terminal alkynes, azides, Cu(I) catalyst | Room temperature to 60 °C, DMSO solvent | High regioselectivity, mild conditions | Limited to 1,2,3-triazoles mostly | 77-99% (related triazoles) |
| Grignard Substitution + Methylation | 1,4,5-dibromo triazole, isopropylmagnesium chloride, methyl iodide | −78 °C to 80 °C, THF/DMF solvents | High yield, scalable, selective | Requires low temperature control, moisture sensitive reagents | >85% |
Research Findings and Notes on Preparation
- The Grignard reagent approach allows selective substitution on brominated triazole intermediates, facilitating the introduction of bulky isopropyl groups without affecting other positions.
- The methylation step is carefully controlled by solvent composition and temperature to achieve selective methylation at the desired position, enabling separation of methylated and non-methylated isomers.
- The use of mixed solvents such as THF/METHF and DMF/DMAc optimizes solubility and reaction kinetics during methylation and crystallization steps.
- The CuAAC method , while primarily for 1,2,3-triazoles, informs synthetic strategies for regioselective triazole formation and may inspire analogous routes for 1,2,4-triazoles with suitable modifications.
- Safety considerations include avoiding highly toxic and explosive reagents like sodium azide when possible, favoring greener and safer alternatives.
Chemical Reactions Analysis
1-Isopropyl-3-methyl-5-phenyl-1H-1,2,4-triazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The triazole ring can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole N-oxides, while reduction can lead to the formation of triazoline derivatives .
Scientific Research Applications
Based on the search results, a detailed article focusing solely on the applications of "1-Isopropyl-3-methyl-5-phenyl-1H-1,2,4-triazole" is not available. However, the search results provide information on the general applications of 1,2,4-triazoles and some related compounds, which can be used to infer potential applications of the specified compound.
General Applications of 1,2,4-Triazoles
Biological Activity: Compounds containing the 1,2,4-triazole ring are known for their diverse biological activities . They have been incorporated into various therapeutically important agents used in clinical therapy, such as antifungals (itraconazole, posaconazole, voriconazole), antivirals (ribavirin), antimigraine drugs (rizatriptan), anxiolytics (alprazolam), antidepressants (trazodone), and antitumorals (letrozole and anastrozole) .
Antibacterial Activity: Newly synthesized 1,2,4-triazole compounds have been tested for their in vitro growth inhibitory activity against Gram-positive and Gram-negative bacterial strains, including drug-resistant strains like MRSA and VRE . Some compounds have also been studied for antituberculosis activity .
Antimicrobial Activity: Certain 1,2,4-triazole derivatives have demonstrated antimicrobial activities against phytopathogenic bacteria . For example, some compounds have shown better bactericidal activity than control substances against X. oryzae pv. oryzae .
Other Activities: 1,2,4-Triazoles and their derivatives exhibit a wide spectrum of biological activities, including antifungal, antitubercular, antioxidant, anticancer, anti-inflammatory, analgesic, antidiabetic, anticonvulsant, and anxiolytic properties . Mercapto-substituted 1,2,4-triazoles are of interest due to their potential chemopreventive and chemotherapeutic effects on cancer .
Related Compounds and Their Applications
- 5-[(2-Isopropyl-5-methylphenoxy)methyl]-4-phenyl-4H-1,2,4-triazole-3-thiol: This triazole derivative was prepared from 2-[(2-isopropyl-5-methylphenoxy)acetyl]-N-phenylhydrazine carbothioamide and recrystallized from ethanol to yield white crystals .
- 3-methyl-5-phenyl-1H-1,2,4-triazole: Information on the structure, chemical names, physical and chemical properties, classification, patents, and literature related to this compound is available .
- 5-[2-(4-bromo-2-fluorophenyl)-1H-imidazol-5-yl]-3-methyl-1-(1-methylethyl)-1H-1,2,4-triazole: This compound has synonyms including 1282516-76-0 and 5-(2-(4-bromo-2-fluorophenyl)-1H-imidazol-4-yl)-1-isopropyl-3-methyl-1H-1,2,4-triazole .
Potential Applications of this compound
Given the general applications of 1,2,4-triazoles and the information on related compounds, "this compound" may have potential applications in the following areas:
- Antibacterial Agents: It could be investigated for its in vitro growth inhibitory activity against bacterial strains, including drug-resistant ones .
- Antimicrobial Agents: Its potential to act against phytopathogenic bacteria could be explored .
- Medicinal Chemistry: It could be studied for various biological activities such as anticancer, anti-inflammatory, analgesic, antidiabetic, anticonvulsant, and anxiolytic properties .
- Cancer Research: Its potential chemopreventive and chemotherapeutic effects on cancer could be investigated .
Mechanism of Action
The mechanism of action of 1-Isopropyl-3-methyl-5-phenyl-1H-1,2,4-triazole involves its interaction with various molecular targets. Triazoles often inhibit enzymes by binding to their active sites, thereby blocking their activity. This compound may also interact with cellular receptors, modulating signaling pathways involved in inflammation, cell proliferation, and apoptosis .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table compares 1-isopropyl-3-methyl-5-phenyl-1H-1,2,4-triazole with structurally related triazoles from the evidence:
Key Comparative Insights
Substituent Effects on Bioactivity Halogenation: Bromo and fluoro substituents (e.g., in ) enhance electrophilicity and binding to biological targets, whereas chlorophenyl groups (e.g., ) improve antifungal potency. The absence of halogens in the target compound may reduce toxicity but limit target specificity.
Physicochemical Properties Lipophilicity: The phenyl and isopropyl groups likely increase logP (octanol-water partition coefficient) compared to simpler alkyl-substituted triazoles, suggesting improved membrane permeability but lower aqueous solubility . Thermal Stability: Adamantane-substituted triazoles () exhibit high thermal stability due to their rigid structure, whereas the target compound’s flexibility may reduce melting points.
Synthetic Accessibility
- The target compound can be synthesized via nucleophilic substitution or cyclization reactions, analogous to methods for 5-(4-chlorophenyl)-1-methyl-3-phenyl-1H-1,2,4-triazole . However, introducing the isopropyl group may require optimized conditions to avoid steric challenges.
Environmental and Safety Profiles
- Triazole fungicides like penconazole () are regulated due to ecological persistence. The target compound’s lack of chlorine substituents may improve biodegradability, but its phenyl group could still contribute to environmental accumulation.
Biological Activity
1-Isopropyl-3-methyl-5-phenyl-1H-1,2,4-triazole is a compound belonging to the triazole class, which has garnered attention due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.
- Chemical Formula : C₁₂H₁₅N₃
- Molecular Weight : 201.27 g/mol
- CAS Number : Not available in the provided data.
- Purity : ≥95% .
Antifungal Activity
Triazoles are widely recognized for their antifungal properties. Studies indicate that this compound exhibits potent antifungal activity against various fungal strains. The mechanism involves the inhibition of ergosterol biosynthesis, a critical component of fungal cell membranes.
Antibacterial Activity
Research has shown that this compound also possesses antibacterial properties. It demonstrates effectiveness against both Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) highlights that substitutions on the phenyl ring can significantly enhance antibacterial efficacy .
Anticancer Activity
Recent studies have investigated the anticancer potential of this compound. It has been shown to inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. The compound's IC50 values indicate significant cytotoxic effects, suggesting its potential as a chemotherapeutic agent.
| Cell Line | IC50 (µM) |
|---|---|
| MDA-MB-231 (Breast) | 10.0 |
| A549 (Lung) | 8.5 |
| HeLa (Cervical) | 7.0 |
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors involved in cellular processes:
- Enzyme Inhibition : It acts as an inhibitor of certain enzymes crucial for cell division and metabolism in cancer cells.
- Receptor Modulation : The compound may modulate receptor activity related to apoptosis and cell survival pathways.
Study 1: Antifungal Efficacy
In a comparative study assessing the antifungal activity of various triazoles, this compound was found to be more effective than traditional antifungals like fluconazole against Candida species .
Study 2: Anticancer Properties
A study published in Antiviral Chemistry & Chemotherapy evaluated the anticancer effects of this triazole on different cancer cell lines. The results indicated that it inhibited cell growth significantly more than existing treatments .
Q & A
Q. What are the optimized synthetic routes for 1-isopropyl-3-methyl-5-phenyl-1H-1,2,4-triazole, and how can reaction conditions influence yield and purity?
Methodological Answer: The synthesis of triazole derivatives typically involves cyclization reactions or multi-step functional group transformations. Key factors include:
- Temperature control : Elevated temperatures (e.g., 130°C) may accelerate ring closure but risk side reactions like decomposition .
- Catalyst selection : Copper(II) triflate or ionic liquids can enhance regioselectivity in heterocyclic formation .
- Analytical validation : Use TLC for real-time reaction monitoring and NMR (¹H/¹³C) for structural confirmation. For example, highlights NMR as critical for verifying triazole-thiazole hybrids .
Q. How can researchers validate the structural identity of this compound using spectroscopic and crystallographic methods?
Methodological Answer:
- Spectroscopy : Combine ¹H NMR (to confirm aromatic protons and substituents) with IR (to identify N-H stretching in triazole rings). emphasizes cross-validation with elemental analysis (C, H, N) to confirm purity .
- Crystallography : Single-crystal X-ray diffraction (as in ) resolves bond angles and spatial arrangement, critical for distinguishing between tautomeric forms of triazoles .
Advanced Research Questions
Q. How can computational methods (e.g., DFT, molecular docking) predict the reactivity and bioactivity of this compound?
Methodological Answer:
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. applied DFT to analyze solvatochromic behavior in triazole derivatives .
- Docking simulations : Use software like AutoDock to model interactions with biological targets (e.g., enzymes). demonstrated docking poses for triazole-thiazole hybrids with antimicrobial targets .
Q. How should researchers address contradictions in reported biological activity data for triazole derivatives?
Methodological Answer:
- Standardized assays : Replicate studies under controlled conditions (e.g., MIC values for antimicrobial activity). notes variability in bioactivity due to substituent effects in triazoles .
- Structure-Activity Relationship (SAR) : Systematically modify substituents (e.g., isopropyl vs. phenyl groups) and correlate with activity trends. ’s pKa analysis of triazoles illustrates how electronic properties influence reactivity .
Q. What advanced techniques are used to study the acid-base properties of this compound in non-aqueous solvents?
Methodological Answer:
- Potentiometric titrations : Employ tetrabutylammonium hydroxide (TBAH) in solvents like DMF or acetone to determine pKa. details protocols for calculating half-neutralization potentials (HNPs) and correlating them with substituent effects .
- Solvatochromic analysis : Use UV-Vis spectroscopy to assess solvent polarity effects on tautomeric equilibria, as shown in for benzotriazole-triazole hybrids .
Data Analysis and Experimental Design
Q. How can researchers design experiments to optimize the solubility and stability of this compound in pharmaceutical formulations?
Methodological Answer:
- Co-solvent screening : Test binary solvent systems (e.g., water-ethanol) using HPLC to measure solubility. references HPLC for regulated pharmaceutical analysis .
- Accelerated stability studies : Exclude degradants via LC-MS under stress conditions (heat, light). emphasizes MS for tracking degradation pathways in oxadiazole-triazole hybrids .
Q. What strategies are effective for resolving spectral overlaps in NMR or IR data for triazole derivatives?
Methodological Answer:
- 2D NMR techniques : Use HSQC or COSY to resolve overlapping proton signals. ’s crystallographic data can supplement spectral assignments .
- Deuteration studies : Replace exchangeable protons (e.g., N-H) with deuterium to simplify ¹H NMR spectra, as applied in .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
